molecular formula C10H5F3N4O4S B11799453 5-Nitro-2-((5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl)thio)benzoic acid

5-Nitro-2-((5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl)thio)benzoic acid

Cat. No.: B11799453
M. Wt: 334.23 g/mol
InChI Key: FHFZXOWKSRDZKZ-UHFFFAOYSA-N
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Description

5-Nitro-2-((5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl)thio)benzoic acid is a complex organic compound that features a nitro group, a trifluoromethyl group, and a triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Nitro-2-((5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl)thio)benzoic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the nitration of a benzoic acid derivative followed by the introduction of the triazole ring and the trifluoromethyl group. The reaction conditions often involve the use of strong acids, bases, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

5-Nitro-2-((5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl)thio)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of nitrobenzoic acid derivatives.

    Reduction: Formation of aminobenzoic acid derivatives.

    Substitution: Formation of substituted benzoic acid derivatives with various functional groups.

Scientific Research Applications

5-Nitro-2-((5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl)thio)benzoic acid has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as high thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of 5-Nitro-2-((5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl)thio)benzoic acid involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the triazole ring can interact with various enzymes or receptors. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. These interactions can lead to the inhibition of specific enzymes or the modulation of signaling pathways, resulting in the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Nitro-4-(trifluoromethyl)benzoic acid: Similar structure but lacks the triazole ring.

    5-Nitro-2-(trifluoromethoxy)benzoic acid: Similar structure but with a trifluoromethoxy group instead of a trifluoromethyl group.

    5-Trifluoromethyl-2-formylphenylboronic acid: Contains a trifluoromethyl group but has a boronic acid functional group.

Uniqueness

5-Nitro-2-((5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl)thio)benzoic acid is unique due to the presence of the triazole ring, which can confer additional biological activity and chemical reactivity compared to similar compounds. The combination of the nitro group, trifluoromethyl group, and triazole ring makes this compound particularly versatile for various applications in scientific research and industry.

Properties

Molecular Formula

C10H5F3N4O4S

Molecular Weight

334.23 g/mol

IUPAC Name

5-nitro-2-[[5-(trifluoromethyl)-1H-1,2,4-triazol-3-yl]sulfanyl]benzoic acid

InChI

InChI=1S/C10H5F3N4O4S/c11-10(12,13)8-14-9(16-15-8)22-6-2-1-4(17(20)21)3-5(6)7(18)19/h1-3H,(H,18,19)(H,14,15,16)

InChI Key

FHFZXOWKSRDZKZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])C(=O)O)SC2=NNC(=N2)C(F)(F)F

Origin of Product

United States

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